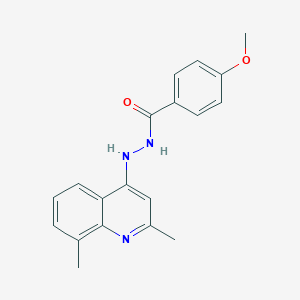
ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate, also known as EFMC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate. EFMC belongs to the class of indole-based compounds that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the development of Alzheimer's disease. ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has also been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and is a target for the treatment of diabetes.
Biochemical and Physiological Effects
ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to exhibit various biochemical and physiological effects, depending on the disease being targeted. For example, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has also been found to reduce oxidative stress and inflammation in the brain, which are associated with Alzheimer's disease. Additionally, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which are important for the treatment of diabetes.
实验室实验的优点和局限性
Ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to target multiple diseases. However, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate research, including the development of more potent analogs with improved solubility and reduced toxicity. Additionally, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate could be further studied for its potential as a drug candidate for the treatment of other diseases, such as inflammation and cardiovascular disease. Finally, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate could be used as a tool for studying the mechanisms of disease progression and identifying new drug targets.
合成方法
The synthesis of ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate involves the reaction of 3-amino-5-methylindole-2-carboxylic acid with ethyl formate in the presence of a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an activated ester intermediate, which then undergoes a nucleophilic substitution reaction with ammonia to yield ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate.
科学研究应用
Ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has also been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, ethyl 3-(formylamino)-5-methyl-1H-indole-2-carboxylate has been found to have anti-diabetic effects by improving glucose uptake and insulin sensitivity.
属性
IUPAC Name |
ethyl 3-formamido-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(14-7-16)9-6-8(2)4-5-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYZMEADUYXXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)

![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)


![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)
![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)

![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)